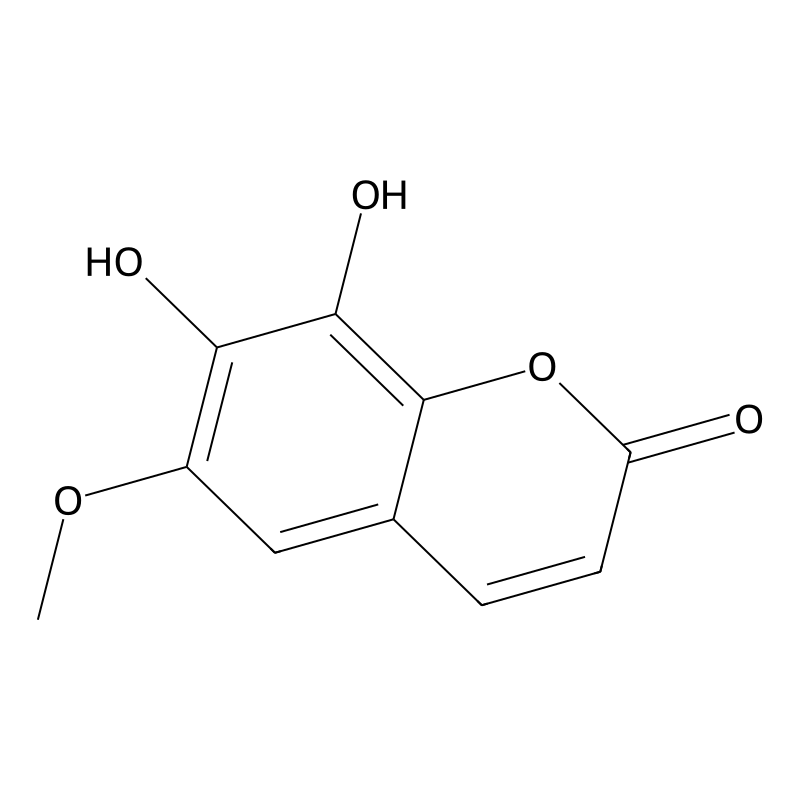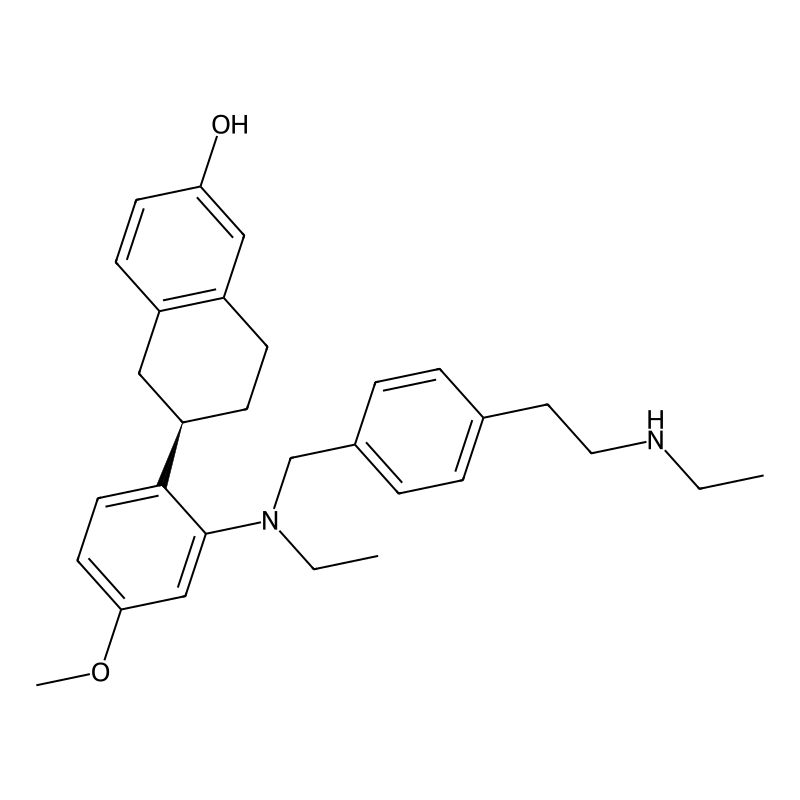Fraxetin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Antioxidant and Anti-inflammatory Properties
Research suggests that fraxetin possesses antioxidant and anti-inflammatory properties. Studies have shown its ability to scavenge free radicals, which can damage cells and contribute to various chronic diseases. Additionally, fraxetin may help reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory response [].
These properties are being explored in the context of diseases like neurodegenerative disorders (Alzheimer's and Parkinson's disease) and cardiovascular diseases, where oxidative stress and inflammation play a significant role [, ].
Antibacterial Activity
Studies have investigated the potential of fraxetin for its antibacterial properties. Some research suggests that fraxetin can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This makes it a promising candidate for the development of novel antibiotics to combat the growing problem of antibiotic resistance.
Other Potential Applications
Scientific research is exploring fraxetin's potential applications in various other areas. These include:
- Bone health: Studies suggest fraxetin may stimulate bone formation and could be beneficial for bone-related diseases like osteoporosis [].
- Cancer: Some research indicates fraxetin's potential to inhibit the growth and spread of cancer cells. However, more research is needed to understand its efficacy and safety in cancer treatment.
Fraxetin is a naturally occurring hydroxycoumarin, specifically identified as 6-methoxycoumarin. Its chemical formula is C10H8O5, and it features hydroxy groups at positions 7 and 8, which differentiate it from other coumarins. This compound is primarily extracted from various species of the Fraxinus genus, notably Fraxinus rhynchophylla and Fraxinus bungeana. Fraxetin has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in protecting cells from oxidative stress and cytotoxicity .
- Hydrogen Transfer Mechanism (HT): In neutral conditions, fraxetin acts as an antioxidant by donating hydrogen atoms to free radicals.
- Single Electron Transfer Mechanism (SET): When deprotonated, fraxetin can engage in electron transfer reactions, enhancing its reactivity with oxidizing agents .
These mechanisms contribute to its effectiveness in scavenging free radicals and mitigating oxidative damage.
Fraxetin exhibits a wide range of biological activities:
- Antioxidant: It protects cells from oxidative stress by scavenging free radicals.
- Anti-inflammatory: Fraxetin has been shown to reduce inflammation markers in various studies.
- Anticancer: It demonstrates potential in inhibiting cancer cell proliferation.
- Antidiabetic and Antiobesity: The compound has been linked to improved metabolic profiles and glucose regulation.
- Antimicrobial: Fraxetin displays activity against various pathogens, suggesting potential for therapeutic use in infectious diseases .
Fraxetin can be synthesized through several methods:
- Natural Extraction: Primarily obtained from the bark and leaves of Fraxinus species.
- Chemical Synthesis: Laboratory methods involve the modification of simpler coumarin derivatives, often utilizing reactions like methylation and hydroxylation to introduce functional groups characteristic of fraxetin.
Research continues to explore more efficient synthetic pathways to increase yield and purity .
The applications of fraxetin are extensive:
- Pharmaceuticals: Due to its diverse biological activities, fraxetin is investigated for use in developing drugs targeting cancer, diabetes, and inflammation.
- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at preventing oxidative damage.
- Food Industry: As a natural antioxidant, fraxetin may be used in food preservation to enhance shelf life and maintain quality .
Studies on fraxetin's interactions reveal its potential synergistic effects with other compounds:
- It has been shown to enhance the efficacy of certain anticancer drugs when used in combination therapies.
- Interaction with other antioxidants can lead to improved protective effects against oxidative stress.
These interactions highlight the importance of understanding fraxetin's role within complex biological systems for therapeutic applications .
Fraxetin shares structural similarities with other coumarins, allowing for comparative analysis. Notable similar compounds include:
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| Esculetin | Hydroxycoumarin with a single hydroxyl group | Exhibits strong antioxidant properties |
| Scopoletin | Hydroxycoumarin with methoxy groups | Known for anti-inflammatory effects |
| Umbelliferone | Simple coumarin structure | Used as a fluorescent probe in biological studies |
Fraxetin is unique due to its specific arrangement of hydroxy and methoxy groups, which enhances its reactivity and biological activity compared to these other compounds. Its comprehensive profile of pharmacological benefits sets it apart as a promising candidate for further research and application .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








